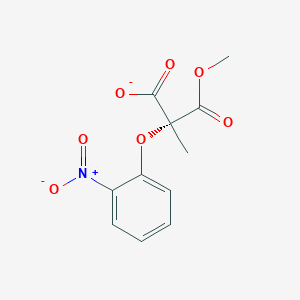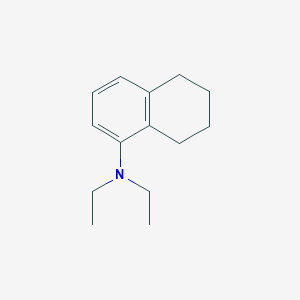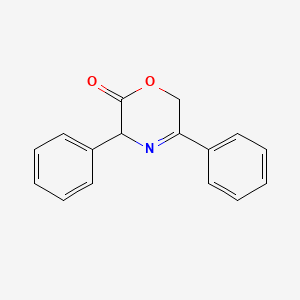![molecular formula C18H27N3O6 B12555572 2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine CAS No. 184943-53-1](/img/structure/B12555572.png)
2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 5-position of the uridine base with a hexylamino group and an oxopropenyl moiety imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Modification at the 5-position: The protected uridine is then subjected to a series of reactions to introduce the hexylamino and oxopropenyl groups at the 5-position. This may involve the use of reagents such as hexylamine and acrolein.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the oxopropenyl group.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and as a probe for investigating the mechanisms of RNA and DNA synthesis.
Industry: The compound can be used in the production of modified oligonucleotides for use in diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The hexylamino and oxopropenyl modifications may enhance its binding affinity to specific molecular targets, such as viral polymerases or cellular enzymes involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine include other modified nucleosides such as:
2’-Deoxy-5-iodouridine: A nucleoside analog with an iodine atom at the 5-position.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine moiety at the 5-position.
2’-Deoxy-5-ethyluridine: A nucleoside analog with an ethyl group at the 5-position.
The uniqueness of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine lies in its specific modifications, which confer distinct chemical and biological properties that may enhance its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
184943-53-1 |
|---|---|
Molekularformel |
C18H27N3O6 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-hexyl-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C18H27N3O6/c1-2-3-4-5-8-19-15(24)7-6-12-10-21(18(26)20-17(12)25)16-9-13(23)14(11-22)27-16/h6-7,10,13-14,16,22-23H,2-5,8-9,11H2,1H3,(H,19,24)(H,20,25,26)/t13-,14+,16+/m0/s1 |
InChI-Schlüssel |
PHDFUGOOPWXXTR-SQWLQELKSA-N |
Isomerische SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
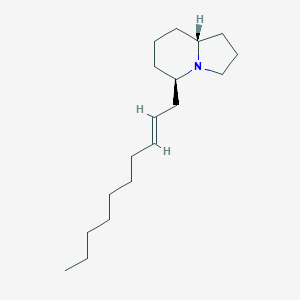
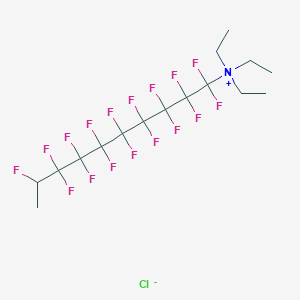
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
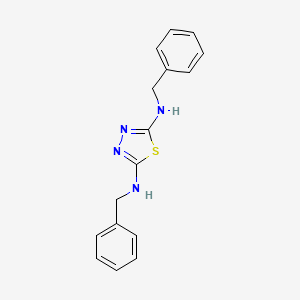
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
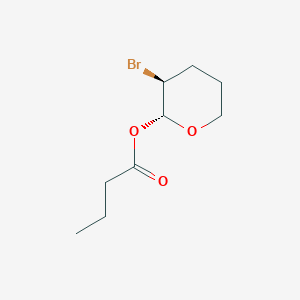
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
